molecular formula C20H17N3O9 B14521433 Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate CAS No. 62901-54-6

Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate

Cat. No.: B14521433
CAS No.: 62901-54-6
M. Wt: 443.4 g/mol
InChI Key: ACHRBUSGBLNTSC-UHFFFAOYSA-N
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Description

Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of fluorene, featuring multiple nitro groups and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate typically involves the nitration of fluorene derivatives followed by esterification. The nitration process introduces nitro groups at specific positions on the fluorene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting trinitrofluorene is then subjected to esterification with hexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate involves its interaction with molecular targets through its nitro and ester functional groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to undergo redox reactions and form covalent bonds with biological molecules underlies its potential biological activities .

Comparison with Similar Compounds

Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other similar compounds, such as:

  • 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid undecyl ester
  • 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester
  • 9-Hydroxyimino-2,5,7-trinitro-9H-fluorene-4-carboxylic acid methyl ester

These compounds share similar structural features but differ in their ester or amide groups, which can influence their reactivity and applications. The unique combination of hexyl ester and trinitro groups in this compound makes it particularly interesting for specific applications .

Properties

CAS No.

62901-54-6

Molecular Formula

C20H17N3O9

Molecular Weight

443.4 g/mol

IUPAC Name

hexyl 4,5,7-trinitro-9-oxofluorene-2-carboxylate

InChI

InChI=1S/C20H17N3O9/c1-2-3-4-5-6-32-20(25)11-7-13-17(15(8-11)22(28)29)18-14(19(13)24)9-12(21(26)27)10-16(18)23(30)31/h7-10H,2-6H2,1H3

InChI Key

ACHRBUSGBLNTSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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